

An In-depth Technical Guide to Peroxymonosulfuric Acid (CAS No. 7722-86-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(2-Bromo-4-chlorophenoxy)acetic acid
Cat. No.:	B1269143

[Get Quote](#)

Disclaimer: The user-provided CAS number 7722-86-1 is not a valid identifier. This document pertains to CAS number 7722-86-3, Peroxymonosulfuric Acid, also known as Caro's Acid, which is likely the intended substance of interest.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Peroxymonosulfuric Acid. The information is intended for researchers, scientists, and professionals in chemical and industrial fields. It should be noted that Peroxymonosulfuric Acid is a powerful, non-specific oxidizing agent and not a therapeutic drug candidate; therefore, information regarding specific biological signaling pathways and drug development data is not applicable.

Chemical and Physical Properties

Peroxymonosulfuric acid is a strong oxidizing agent with the chemical formula H_2SO_5 .^[1] It is a white, crystalline solid that is unstable and decomposes at 45°C.^{[1][2]} Commercially, it is often available as a syrupy liquid mixture with sulfuric acid.^{[1][2]}

Table 1: Physicochemical Properties of Peroxymonosulfuric Acid

Property	Value	Reference
Molecular Formula	H_2SO_5	[1] [2] [3] [4] [5] [6] [7] [8] [9]
Molecular Weight	114.08 g/mol	[2] [3] [6]
Appearance	White crystalline solid	[1] [2] [5] [10]
Melting Point	45 °C (decomposes)	[1] [2] [4] [5] [7] [10]
Density	2.239 g/cm ³ (predicted)	[2] [4] [5] [7] [10]
Solubility	Very soluble in water	[1] [2] [10]
pKa ₂	9.4 ± 0.1 (at 25°C)	[2] [4] [7] [10]
Oxidation Potential (E ₀)	+2.51 V	[3] [5]
Hydrogen Bond Donor Count	2	[1] [7]
Hydrogen Bond Acceptor Count	5	[1] [7]

Synthesis and Production

Peroxymonosulfuric acid can be synthesized through several laboratory methods. Due to its instability and potential for explosive reactions, all preparations must be conducted with extreme caution in a controlled environment, such as an explosion-proof fume hood.[\[2\]](#)[\[4\]](#)

Method 1: Reaction of Chlorosulfonic Acid with Hydrogen Peroxide[\[3\]](#)

This method involves the reaction of chlorosulfonic acid with hydrogen peroxide.

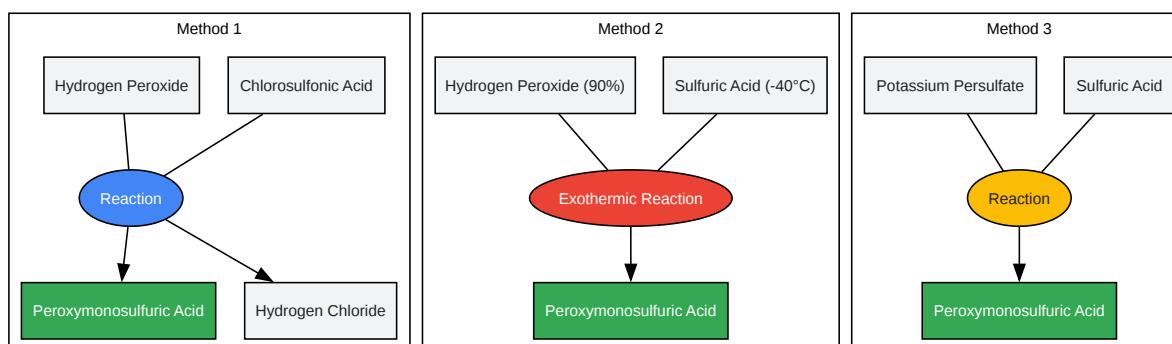
- Reactants:
 - Chlorosulfonic acid (ClSO_2OH)
 - Hydrogen peroxide (H_2O_2)
- Procedure:
 - Carefully add hydrogen peroxide to chlorosulfonic acid.

- The reaction produces peroxymonosulfuric acid and hydrogen chloride gas as a byproduct.
- Reaction: $\text{H}_2\text{O}_2 + \text{CISO}_2\text{OH} \rightarrow \text{H}_2\text{SO}_5 + \text{HCl}$

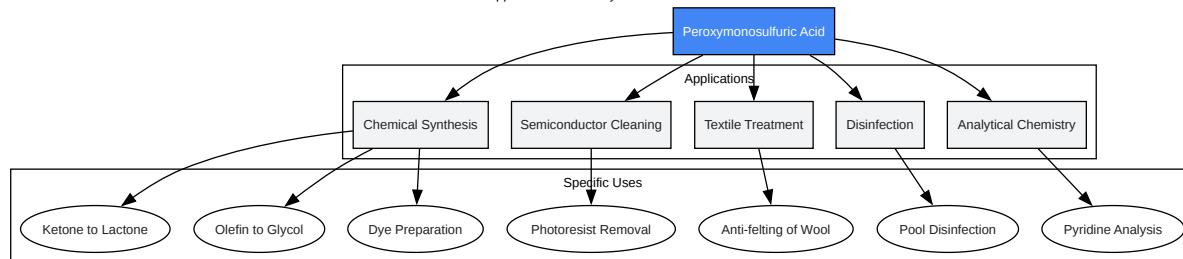
Method 2: Reaction of Concentrated Sulfuric Acid with Hydrogen Peroxide[2][3][4]

This is a common method for preparing "Piranha solutions," which contain peroxymonosulfuric acid as an active component.[3]

- Reactants:
 - Concentrated sulfuric acid (H_2SO_4)
 - Concentrated hydrogen peroxide (typically 90%)[2][3][4]
- Procedure:
 - Cool the sulfuric acid to a low temperature (around -40°C).[2][3][4]
 - Slowly add the concentrated hydrogen peroxide to the cooled sulfuric acid with constant stirring.
 - The mixing is highly exothermic and the temperature must be carefully controlled.[3]


Method 3: Reaction of Potassium Persulfate with Sulfuric Acid[2][4][10]

This method can be adapted to produce different forms of Caro's acid.


- Reactants:
 - Potassium persulfate ($\text{K}_2\text{S}_2\text{O}_8$)
 - Concentrated sulfuric acid (H_2SO_4)
- Procedure for Dry Form:
 - Slowly stir 100 g of potassium persulfate into 60 mL of concentrated sulfuric acid.

- Follow by the addition of 300 g of potassium sulfate.[2][10]
- Procedure for Liquid Form:
 - Slowly stir potassium persulfate into three times its mass of sulfuric acid.[2][10]
- Procedure for Dilute Form:
 - Mix potassium persulfate with 40% sulfuric acid, or treat potassium persulfate with sulfuric acid and then add ice.[2][10]

Synthesis of Peroxymonosulfuric Acid

Applications of Peroxymonosulfuric Acid

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. peroxyomonosulphuric acid | 7722-86-3 [chemicalbook.com]
- 3. Peroxymonosulfuric acid (7722-86-3) for sale [vulcanchem.com]
- 4. Cas 7722-86-3,peroxyomonosulphuric acid | lookchem [lookchem.com]
- 5. Peroxymonosulfuric acid - Wikipedia [en.wikipedia.org]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. peroxyomonosulphuric acid | 7722-86-3 | lookchem [lookchem.com]
- 8. Peroxymonosulfuric acid | H₂O₅S | CID 2754594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemwhat.com [chemwhat.com]
- 10. peroxyomonosulphuric acid CAS#: 7722-86-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Peroxymonosulfuric Acid (CAS No. 7722-86-3)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269143#cas-number-77228-66-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com